molecular formula C20H32O4 B1252306 (1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

Cat. No. B1252306
M. Wt: 336.5 g/mol
InChI Key: HPQKNJHVWUWAOR-QTAXSFQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid is a natural product found in Cladonia rangiferina, Pinus ponderosa, and Juniperus formosana with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, a process starting from naphthalene-2,3-diol involving several steps including methylation, Friedel-Crafts acylation, and Birch reduction (Göksu et al., 2003).
  • It also plays a role in the synthesis of mono- and difluoronaphthoic acids, crucial in the development of biologically active compounds (Tagat et al., 2002).
  • Structural studies have examined dicarboxylic acids and esters attached to a naphthalene ring, revealing insights into weak intermolecular interactions and packing patterns (Mondal et al., 2008).

Catalysis and Chemical Reactions

  • The compound is involved in catalytic reactions, like the synthesis of (+)-α-Polypodatetraene and methyl (5R,10R,13R)-Labda-8-en-15-oate, demonstrating its utility in producing complex organic structures (Kinoshita et al., 2008).
  • It is also significant in the synthesis of triorganotin(IV) esters, indicating its role in developing compounds with potential applications in materials science and catalysis (Chalupa et al., 2009).

Medical and Biological Research

  • In medical research, it has been used in the synthesis of fluorescent probes for β-amyloid, which are critical in Alzheimer's disease research (Fa et al., 2015).
  • The compound has also been instrumental in synthesizing analogues with cytotoxic activity, important for developing new therapeutic agents (Bongui et al., 2005).

Environmental and Material Sciences

  • Studies have used the compound in the development of metal–organic coordination networks, demonstrating its application in the field of material sciences and environmental chemistry (Yan et al., 2015).

properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15+,16-,19-,20+/m1/s1

InChI Key

HPQKNJHVWUWAOR-QTAXSFQDSA-N

Isomeric SMILES

C[C@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CC(=O)O

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O

synonyms

dihydroagathic acid
labda-8(17)-ene-15,19-dioic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 2
(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 3
(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 4
(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 5
(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 6
(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

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